molecular formula C9H8ClF3S B2895340 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene CAS No. 1707376-86-0

1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene

Cat. No.: B2895340
CAS No.: 1707376-86-0
M. Wt: 240.67
InChI Key: SEQJIJFCUDHWSA-UHFFFAOYSA-N
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Description

1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene is a halogenated aromatic compound featuring a chlorophenyl core substituted with a 3,3,3-trifluoropropylsulfanyl group.

Properties

IUPAC Name

1-chloro-4-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3S/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQJIJFCUDHWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene is a chemical compound that has garnered attention in various industrial applications due to its unique properties. Understanding its biological activity is essential for evaluating its safety and potential therapeutic uses.

  • Chemical Formula: C₇H₄ClF₃S
  • Molecular Weight: 180.555 g/mol
  • IUPAC Name: 1-Chloro-4-(3,3,3-trifluoropropylsulfanyl)benzene
  • CAS Number: [Insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been studied primarily in terms of its toxicity, metabolism, and potential as a sensitizer.

Toxicokinetics

Research indicates that the compound is rapidly absorbed through the gastrointestinal tract. In studies involving rats, oral administration resulted in peak blood concentrations occurring within one hour. The half-lives for absorption were reported at approximately 17 and 98 minutes depending on the vehicle used (corn oil or alpha-cyclodextrin) .

Sensitization Potential

A local lymph node assay (LLNA) conducted on BALB/c mice demonstrated that the compound has a weak sensitization potential. The stimulation indices (SI) at various concentrations were recorded as follows:

  • 50% concentration: SI = 2.6
  • 75% concentration: SI = 5.3
  • 100% concentration: SI = 5.3

The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was determined to be 53.1%, indicating minimal sensitization risk .

Repeat Dose Toxicity

In repeated dose toxicity studies, the compound exhibited minimal systemic health effects at lower doses. However, higher doses resulted in observable effects such as:

  • Nephropathy starting from doses of 50 mg/kg body weight per day.
  • Hepatocellular hypertrophy noted in both male and female rats at higher doses .

Study on Mice Inhalation

A significant study involved B6C3F1/N mice exposed to varying concentrations of the compound via inhalation over an extended period. Key findings included:

  • Increased incidence of hepatocellular carcinoma and hepatoblastoma at higher concentrations (400 ppm).
  • Survival rates were significantly lower among males exposed to the highest concentration compared to controls .

Metabolism and Excretion

The primary urinary metabolites identified include glucuronides of dihydroxybenzotrifluoride and 4-chloro-3-hydroxybenzotrifluoride, indicating metabolic pathways that could influence toxicity and biological activity .

Summary Table of Biological Effects

Effect Observation Dose/Concentration
AbsorptionRapid absorption via gastrointestinal tractHalf-lives: 17 & 98 minutes
SensitizationWeak sensitization potentialEC3: 53.1%
NephropathyDose-dependent nephropathyStarting at 50 mg/kg/day
Hepatocellular HypertrophyObserved at high doses>50 mg/kg
Tumor IncidenceIncreased at high inhalation exposure≥400 ppm

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • 1-Bromo-3-(3,3,3-trifluoro-propylsulfanyl)-benzene (): Structural Difference: Bromine replaces chlorine at the para position, and the substituent is at the meta position. The meta-substitution may reduce steric hindrance compared to para-substituted derivatives .
  • 1-Chloro-4-(chloromethylthio)benzene (CAS 7205-90-5, ):

    • Structural Difference : Shorter chloromethylsulfanyl group vs. trifluoropropylsulfanyl.
    • Impact : The trifluoropropyl chain introduces strong electron-withdrawing effects (via -CF₃) and higher hydrophobicity. This enhances resistance to oxidative degradation compared to the chloromethyl analog .
  • 1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2, ):

    • Structural Difference : Propyne (alkyne) substituent vs. sulfanyl ether.
    • Impact : The alkyne group increases electrophilicity and reactivity in click chemistry, whereas the sulfanyl group in the target compound may favor thiol-disulfide exchange reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Solubility Trends
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene* C₉H₈ClF₃S ~240.6 (calc.) -Cl, -S-CF₂CF₂CF₃ Not reported Likely hydrophobic
1-Chloro-4-(chloromethylthio)benzene C₇H₆Cl₂S 193.09 -Cl, -S-CH₂Cl 21.5 Moderate in organic solvents
1-Chloro-4-(2-fluoropropyl)benzene C₉H₁₀ClF 176.63 -Cl, -CH₂CHFCH₃ Not reported Higher polarity due to -F

*Estimated based on structural analogs.

Key Takeaways

Substituent Position and Identity : Para-substituted chloro groups and fluorinated chains optimize lipophilicity and stability.

Synthetic Complexity : Fluorinated thiols and electron-withdrawing groups necessitate tailored reaction conditions.

Spectroscopic Signatures : ¹⁹F NMR is critical for confirming trifluoropropyl substitution patterns.

Application Potential: Structural parallels to agrochemicals (e.g., flufenprox) underscore utility in pesticide design .

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